Product packaging for Hypofluorite(Cat. No.:CAS No. 12763-66-5)

Hypofluorite

Cat. No.: B1221730
CAS No.: 12763-66-5
M. Wt: 34.998 g/mol
InChI Key: VMUWIFNDNXXSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hypofluorites are a class of highly reactive compounds characterized by an oxygen-fluorine (O-F) bond. Their significant research value stems from the weak and polarized nature of this bond, which facilitates their role as potent electrophilic fluorinating and oxygenating agents in synthetic chemistry . The archetypal compound, hypofluorous acid (HOF), is notably the only known oxyacid of fluorine and exhibits remarkable oxygenating properties . Solutions of HOF in acetonitrile, often referred to as Rozen's reagent, provide a more stable and manageable form for research, effectively "taming" the otherwise explosively unstable neat acid . In the laboratory, hypofluorites are indispensable for specific high-value transformations. A primary application is the electrophilic fluorination of complex organic molecules , including biologically relevant substrates such as uracil and cytosine bases and nucleosides . This reactivity is crucial for developing compounds for Positron Emission Tomography (PET), where reagents like [¹⁸F] acetylhypofluorite are used to synthesize radio-labeled tracers such as 2-deoxy-2-[¹⁸F]fluoro-d-glucose . Furthermore, certain alkyl hypofluorites, such as trifluoromethyl this compound (CF₃OF), can participate in free-radical addition reactions with olefins . This mechanism is industrially exploited to produce a variety of fluorinated vinyl ether monomers , which are key building blocks for advanced fluoropolymers and fluoroelastomers with applications in high-performance materials . Handling Note: Organic hypofluorites are highly reactive, toxic, and can be latent explosives, requiring strict safety precautions and specialized equipment . This product is intended for use by qualified laboratory personnel only. Intended Use: For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FO- B1221730 Hypofluorite CAS No. 12763-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12763-66-5

Molecular Formula

FO-

Molecular Weight

34.998 g/mol

IUPAC Name

hypofluorite

InChI

InChI=1S/FO/c1-2/q-1

InChI Key

VMUWIFNDNXXSQA-UHFFFAOYSA-N

SMILES

[O-]F

Canonical SMILES

[O-]F

Origin of Product

United States

Synthetic Methodologies for Hypofluorite Compounds

In Situ Generation Techniques for Transient Hypofluorite Species

Low-Temperature Cryogenic Matrix Isolation for Unstable Hypofluorites

The study of highly reactive and unstable chemical species, including potentially many hypofluorites, is significantly advanced by the technique of low-temperature cryogenic matrix isolation ebsco.comifpan.edu.pl. This method involves trapping target molecules within a solid matrix of an inert material, typically noble gases such as argon or neon, at extremely low temperatures, often at or below 10 K ebsco.comifpan.edu.pl.

The process entails the co-deposition of the matrix gas and the chemical species of interest onto a cold, inert surface within a high vacuum environment ebsco.com. This cryogenic environment effectively isolates the reactive species, preventing them from undergoing self-decomposition or reacting with other molecules ebsco.com. The inert matrix acts as a protective cage, stabilizing the trapped species and allowing for detailed analysis using various spectroscopic techniques, such as infrared (IR) spectroscopy ebsco.comifpan.edu.pl. Matrix isolation is particularly valuable for characterizing reaction intermediates and exploring complex chemical pathways that would otherwise be inaccessible due to the short lifespan or high reactivity of the species involved ebsco.com. This technique provides a crucial means to investigate the structure, bonding, and behavior of unstable hypofluorites under controlled conditions.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient and controlled synthesis of this compound compounds. Various catalytic systems have been employed, leveraging their ability to facilitate specific fluorination reactions.

Cesium Fluoride (B91410) (CsF): CsF is a widely utilized catalyst in the synthesis of several hypofluorites. It is instrumental in the reaction of fluorine gas (F₂) with carbon monoxide (CO) to produce trifluoromethyl this compound (CF₃OF) researchgate.net. Similarly, CsF catalyzes the reaction between F₂ and carbon dioxide (CO₂) for the formation of bis(fluoroxy)difluoromethane (CF₂(OF)₂) researchgate.net. Furthermore, CsF is employed in the catalytic fluorination of precursors like tetrafluoroethane-γ-sultone or α-fluorosulfonyl difluoroacetyl fluoride for the synthesis of perfluoro-3-oxa-5-fluorosulfonyl-pent-1-ene 20.210.105. In advanced applications, CsF has been supported on F₂-passivated nanosctructured nickel coatings within catalytic microreactors for the quantitative production of CF₃OF researchgate.netidexlab.com.

Silver Difluoride (AgF₂): Historically, AgF₂ has been used as a catalyst in the fluorination of methanol (B129727) to synthesize trifluoromethyl this compound (CF₃OF) .

Surface Alkaline Fluorides: In certain contexts, such as the isomerization of fluoroformyl this compound (FC(O)OF), surface alkaline fluorides, which can form in situ during the decomposition of the this compound or from the reaction with the apparatus, have been observed to act as catalysts acs.org.

These catalysts facilitate the introduction of fluorine and the formation of the this compound moiety, often under specific temperature and pressure regimes to optimize yield and selectivity.

Control of Reaction Conditions for Optimized this compound Yields and Purity

Achieving high yields and purity in this compound synthesis is critically dependent on the precise control of reaction parameters. The inherent instability and reactivity of these compounds necessitate meticulous management of conditions to prevent decomposition and unwanted side reactions.

Temperature Management: Higher perfluoroalkyl hypofluorites, such as CF₃CF₂CF₂OF, exhibit lower thermal stability compared to simpler counterparts like CF₃OF 20.210.105. For instance, pure samples of fluorosulfonyl this compound are known to decompose quantitatively within 10 minutes at 40°C and 10 Torr 20.210.105. Therefore, reaction temperatures must be carefully chosen and maintained to avoid thermal degradation. The addition of CF₃OF to fluoro-olefins, for example, can lead to different products (linear addition versus dioxolane formation) depending on whether the reaction occurs at lower or higher temperatures, underscoring the impact of temperature control on reaction pathways 20.210.105.

Solvent Effects and Reagent Addition: The choice of solvent can significantly influence the reaction's outcome, including stereoselectivity. For reactions involving fluorinated olefins, solvents such as chlorofluorocarbons, perfluorocarbons, and perfluoropolyethers are often used, with the this compound reagent dissolved in the liquid phase 20.210.105. In the context of radiolabeling, the solvent dependency of fluorination reactions using 18F-labeled hypofluorites like [18F]acetyl this compound ([18F]AcOF) has been noted nih.gov. The controlled, in situ generation and addition of reagents, such as [18F]AcOF from [18F]F₂, can lead to higher yields and improved control over the synthesis compared to direct use of highly reactive agents nih.gov.

Flow Systems and Microreactors: The implementation of continuous flow systems and microreactor technology offers enhanced control over reaction conditions, including thermal and safety aspects 20.210.105idexlab.com. A catalytic microreactor utilizing a CsF catalyst on a nickel support, for example, has enabled the quantitative production of CF₃OF from pure reactants, mitigating critical safety and control issues researchgate.netidexlab.com. The use of carefully dimensioned flow systems can also help manage the decomposition tendencies of certain hypofluorites 20.210.105.

Reactant Ratios and Reaction Time: Optimizing reactant molar ratios and reaction times is crucial for maximizing yield and purity, as demonstrated in other chemical syntheses where these parameters are fine-tuned to achieve desired product quality aidic.it.

By carefully controlling these variables, researchers can improve the efficiency, selectivity, and safety of this compound synthesis, enabling their study and potential application.

Theoretical and Computational Investigations of Hypofluorite Species

Quantum Chemical Approaches to Hypofluorite Electronic Structure

Quantum chemical methods, including ab initio calculations and Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of this compound species. These approaches allow researchers to probe bonding characteristics, molecular geometries, and energy landscapes that are often inaccessible through direct experimental observation alone.

Ab Initio Studies on O-F Bonding Characteristics

Ab initio molecular orbital theory provides a rigorous framework for understanding chemical bonding. Studies employing high-level ab initio methods, such as the Gaussian-2 (G2) procedure, have been crucial in characterizing the O-F bond in molecules like methyl this compound (CH₃OF) researchgate.netaip.org. These calculations have established an ordering of O-F bond strengths, revealing that the bond in the diatomic OF radical is stronger than that in hypofluorous acid (HOF), which in turn is stronger than the O-F bond in methyl this compound. Specifically, the O-F bond strength in CH₃OF is found to be weaker than in HOF researchgate.netaip.org.

Furthermore, ab initio studies have been applied to other this compound-related species, such as nitrosyl this compound (FONO), investigating the nature of its chemical bonding through topological analysis of electron localization function (ELF) and electron density aip.org. These analyses describe the F-O bond in FONO as protocovalent, with electron populations typically ranging between 0.2 and 0.4 electrons aip.org. The this compound ion (OF⁻) itself has been analyzed using molecular orbital (MO) theory, indicating a bond order of 1, consistent with a single bond between oxygen and fluorine brainly.com.

Density Functional Theory (DFT) Applications to Molecular Geometries and Energies

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating the geometries, energies, and electronic properties of this compound compounds researchgate.netacs.orgacs.orgresearchgate.netscirp.orgacs.orgsemanticscholar.org. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311+G(d,p)), are routinely used to optimize molecular structures and determine their energies acs.orgscirp.orgacs.orgsemanticscholar.org.

These studies provide detailed insights into the molecular geometries of hypofluorites. For instance, methyl this compound (CH₃OF) has been predicted to adopt a trans Cs structure researchgate.netaip.org. DFT calculations are also vital for assessing the thermochemistry of this compound species, including their heats of formation and relative energies, which are critical for understanding their stability and reactivity researchgate.netaip.orgacs.org. The application of DFT extends to predicting reaction mechanisms and site selectivity, as demonstrated in studies of related systems like hypochlorous acid, where DFT helps differentiate between various reaction pathways and intermediates based on calculated energy barriers and electronic distributions researchgate.netacs.orgresearchgate.net.

Analysis of Energetics and Thermodynamic Stability of this compound Compounds

A thorough understanding of the energetics and thermodynamic stability of this compound compounds is fundamental to predicting their behavior and potential applications. Computational methods play a pivotal role in this analysis, providing quantitative data on stability relative to decomposition pathways or other potential products.

Studies on methyl this compound (CH₃OF) have utilized computational methods to determine its stability. For example, G2 theory calculations indicate that CH₃OF is stable with respect to the loss of a fluorine atom by approximately 45.9 kcal/mol researchgate.netaip.org. The theoretical enthalpy of formation for CH₃OF has been calculated to be -21.0 kcal/mol, aligning well with experimental estimations researchgate.netaip.org. These energetic parameters are crucial for evaluating the feasibility of synthesizing and handling such compounds.

The broader field of computational materials science also employs similar techniques to assess the thermodynamic stability of various phases and compounds, often using tools that integrate first-principles calculations with linear programming to predict formability and stability under different conditions mendeley.comoaepublish.com. While not directly focused on hypofluorites, these methodologies highlight the computational approaches used to quantify thermodynamic stability, which are directly applicable to understanding the energetic landscape of this compound species and their decomposition or reaction products numberanalytics.comccsenet.org.

Modeling of Transition States and Reaction Pathways for this compound Processes

Modeling transition states and reaction pathways is essential for elucidating the mechanisms by which hypofluorites react or decompose. Advanced computational techniques, including ab initio methods and DFT, are indispensable for mapping these complex energy surfaces.

Research on the decomposition of methyl this compound (CH₃OF) has identified potential pathways, including a concerted single-step elimination of HF and a two-step mechanism involving initial breaking of the O-F bond researchgate.net. These studies provide critical insights into the kinetic barriers and intermediate structures governing these processes.

In related areas, DFT has been extensively used to model the reaction mechanisms of electrophilic additions, such as those involving hypochlorous acid (HOCl) with olefins researchgate.netacs.orgresearchgate.net. These investigations reveal how computational chemistry can differentiate between various proposed mechanisms (e.g., stepwise vs. concerted) and identify key intermediates and transition states based on calculated energy profiles. The development of machine learning-based computational models capable of rapidly predicting transition state structures offers a significant advancement, potentially accelerating the study of reactions involving hypofluorites by reducing the computational cost associated with traditional quantum chemical methods mit.edu. Furthermore, detailed DFT examinations of catalytic cycles, such as the dismutation of chlorite (B76162) ions by iron porphyrins, involve mapping complex reaction pathways with multiple intermediates and transition states acs.org.

Computational Predictions of this compound Reactivity and Selectivity

Computational methods are vital for predicting the reactivity and selectivity of this compound compounds, guiding experimental efforts and providing mechanistic explanations for observed chemical behavior. DFT calculations are frequently employed to forecast which reaction sites are most susceptible to attack and to quantify the energy barriers associated with different reaction pathways.

Studies on the reactivity of related species, such as hypochlorous acid, utilize DFT to predict regioselectivity and reactivity based on parameters like HOMO-LUMO energy gaps and atomic charges researchgate.netacs.orgresearchgate.net. The reactivity-selectivity principle, often supported by computational data, is used to predict product distributions in reactions like halogenation, where the relative reactivity of different hydrogen atoms and the selectivity of the halogenating agent are key factors youtube.com.

For hypofluorites, computational predictions can guide the design of synthetic routes and the development of new fluorinating agents by forecasting their interaction with various substrates. For example, computational studies on nucleophilic substitution reactions on perfluorinated heterocycles use DFT to predict regioselectivity and activation energies, offering insights into the factors governing reactivity mdpi.com. Conceptual DFT (CDFT) descriptors are also utilized to gain a deeper understanding of inherent chemical reactivity properties frontiersin.org.

Data Tables

Table 1: O-F Bond Strength Ordering

Species Relative Bond Strength
OF Strongest
HOF Intermediate

Table 2: Energetic Properties of Methyl this compound (CH₃OF)

Property Value Method/Reference
Stability to loss of fluorine 45.9 kcal/mol G2 Theory researchgate.netaip.org
Theoretical enthalpy of formation (ΔH⁰f0) -21.0 kcal/mol G2 Theory researchgate.netaip.org

Table 3: this compound Ion (OF⁻) Characteristics

Property Value Method/Reference
Bond Order 1 MO Theory brainly.com

Compound List

this compound (OF⁻)

Hypofluorous acid (HOF)

Methyl this compound (CH₃OF)

Trifluoromethyl this compound (CF₃OF)

Nitrosyl this compound (FONO)

Hypochlorite (B82951) (OCl⁻)

Hypochlorous acid (HOCl)

Chlorine monoxide (Cl₂O)

Chlorine (Cl₂)

Spectroscopic Elucidation of Hypofluorite Structures and Dynamics

Vibrational Spectroscopy (Infrared and Raman) of Hypofluorite Compounds

Infrared (IR) and Raman spectroscopy are fundamental techniques for analyzing molecular vibrations, providing insights into molecular structure, functional groups, and bonding characteristics uni-siegen.destellarnet.usmt.com. For this compound compounds, these methods are instrumental in identifying characteristic stretching and bending modes associated with the O-F bond and surrounding molecular framework.

Studies on compounds like pentafluorosulfanyl this compound (SF₅OCl) and trifluoromethyl this compound (CF₃OF) have utilized both IR and Raman spectroscopy. In SF₅OCl, the molecule exhibits Cs symmetry, with 18 fundamental vibrations expected to be active in both IR and Raman spectra. Characteristic frequencies have been assigned to various modes, including stretching and bending vibrations of the SF₅ group and the S-O-Cl linkage acs.org. Similarly, for CF₃OF and CF₃OCl, vibrational analyses have provided assignments for CF₃ stretching, rocking modes, and the C-O-F or C-O-Cl linkages umich.edu.

Table 1: Selected Vibrational Frequencies (cm⁻¹) of this compound Compounds

CompoundTechniqueFrequency (cm⁻¹)Assignment
SF₅OClRaman920ν(SF₄) antisymmetric stretching
SF₅OClIR923ν(SF₄) antisymmetric stretching
SF₅OClRaman617 / 603δ(SF₄) bending (solid state splitting)
SF₅OClIR605π(SF₄) mode
SF₅OClIR355δ(SF₄) bending
SF₅OClRaman213δ(SOCl) bending
SF₅OClRaman96Torsional mode
CF₃OFIR/Raman1222ν(CF₃) stretching
CF₃OFIR/Raman931ν(CF₃) stretching
CF₃OFIR/Raman732ν(CF₃) stretching
CF₃OFIR548CF₃ rocking
CF₃OClIR/Raman1245ν(CF₃) stretching
CF₃OClIR/Raman955ν(CF₃) stretching
CF₃OClIR/Raman753ν(CF₃) stretching
CF₃OClIR563CF₃ rocking
CF₃OClRaman430CF₃ rocking (liquid)

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorine-Containing Hypofluorites (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is exceptionally valuable for characterizing fluorine-containing compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus wikipedia.org. ¹⁹F NMR allows for detailed analysis of the electronic environment around fluorine atoms, providing information on chemical structure, connectivity, and even conformational dynamics through spin-spin coupling magritek.comhuji.ac.il.

The ¹⁹F NMR spectrum of pentafluorosulfanyl this compound (SF₅O-F) has been examined, revealing it as an example of an AB₄X nuclear magnetic system. The analysis of chemical shifts and coupling constants provides insights into the molecular structure and the electronic interactions between the fluorine atoms and the SF₅ group researchgate.netacs.org. The wide chemical shift range of ¹⁹F NMR is advantageous, as it minimizes peak overlap, facilitating the analysis of complex fluorine-containing molecules wikipedia.orgmagritek.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for detecting and studying species with unpaired electrons, such as free radicals du.ac.inbruker.com. Hypofluorites, being reactive species, can participate in reactions that generate radical intermediates. EPR spectroscopy, often in conjunction with spin-trapping techniques, is crucial for identifying these transient radical species plos.org.

Studies involving perfluorohypofluorites have utilized EPR and Electron Nuclear Double Resonance (ENDOR) spectroscopy to detect perfluoroalkyl radical intermediates formed during reactions with perfluoroalkenes. These techniques have identified tertiary and secondary free radicals produced by the addition of fluorine atoms or related radicals to alkene double bonds. The analysis of hyperfine splitting, particularly from ¹⁹F nuclei at various positions (γ, δ, etc.), contributes to the structural elucidation of these radical species rsc.org.

Mass Spectrometry for this compound Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis slideshare.net. Techniques like High-Resolution Mass Spectrometry (HRMS) provide accurate mass measurements, enabling the determination of elemental composition nih.gov.

In the context of this compound chemistry, mass spectrometry has been employed to identify reaction products and degradation intermediates. For instance, in studies involving sodium hypochlorite (B82951), mass spectrometry has detected characteristic peaks corresponding to reaction byproducts such as p-chloroaniline (m/z = 127) and p-chlorophenyl isocyanate (m/z = 153), providing insights into reaction pathways scirp.org. Furthermore, MS/MS and MSⁿ experiments can reveal fragmentation patterns, such as the loss of specific neutral groups or the presence of characteristic ions, aiding in the structural characterization of complex molecules or their decomposition products nih.govnih.gov.

Table 2: Selected Mass Spectrometry Data from Hypochlorite-Related Reactions

Compound / Species IdentifiedMass-to-Charge Ratio (m/z)Technique / ObservationReference
p-chloroaniline127FAB⁺ mode, fragmentation of reaction mixture scirp.org
p-chlorophenyl isocyanate153FAB⁺ mode, fragmentation of reaction mixture scirp.org
Byproduct170FAB⁺ mode, fragmentation of reaction mixture scirp.org
Byproduct195FAB⁺ mode, fragmentation of reaction mixture scirp.org
Brominated sulfur-DBPse.g., C₁₂H₂₄BrSO₄⁻HRMS (FT-ICR-MS), MS³ experiments for structural elucidation nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV/Vis) spectroscopy probes electronic transitions within molecules, typically involving the excitation of valence electrons from lower energy molecular orbitals (like HOMO) to higher energy orbitals (like LUMO) shu.ac.uklibretexts.orglibretexts.orgmsu.eduazooptics.com. This technique is sensitive to chromophores – molecular fragments that absorb light in the UV-Vis region.

While specific UV/Vis absorption data for simple this compound anions (OF⁻) or common organic hypofluorites are not extensively detailed in the provided snippets, the principles apply. Molecules containing unsaturated bonds or lone pairs of electrons are prone to undergo transitions such as π→π* or n→π*, which typically occur in the UV-Vis range shu.ac.ukazooptics.com. The absorption spectrum, plotted as absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of specific electronic configurations and functional groups within a molecule. For reactive species like hypofluorites, UV/Vis spectroscopy can potentially monitor changes in electronic structure during reactions or decomposition.

Advanced Spectroscopic Techniques for In Situ this compound Characterization

The transient and reactive nature of many this compound compounds necessitates the use of advanced spectroscopic techniques, particularly those enabling in situ characterization numberanalytics.comnih.gov. In situ methods allow for the monitoring of chemical processes and species as they occur in their native environment, without the need for sample extraction or isolation, which can alter or destroy reactive intermediates nih.govresearchgate.net.

Techniques such as in situ Infrared (IR) spectroscopy, including diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), can provide real-time information on surface intermediates and reaction dynamics numberanalytics.comnih.gov. Combining multiple spectroscopic techniques or employing specialized setups can offer a more comprehensive understanding of complex chemical systems numberanalytics.com. For instance, in situ Raman spectroscopy is valuable for studying molecular species under various conditions, including high pressure and temperature numberanalytics.com. While not directly detailed for hypofluorites in the provided snippets, these advanced in situ approaches are critical for capturing the behavior of highly reactive species in their reaction environments.

Reaction Pathways and Mechanistic Studies Involving Hypofluorites

Electrophilic Fluorination Mechanisms

Hypofluorites can act as sources of electrophilic fluorine, a property attributed to the polarization of the O-F bond. This characteristic allows them to react with electron-rich substrates in a manner analogous to other electrophilic halogenating agents. 20.210.105quora.com The debate over whether these reactions proceed through a true "F+" species or a concerted mechanism is ongoing, but the synthetic outcomes are consistent with an electrophilic process. 20.210.105

Hypofluorites readily add across the double and triple bonds of alkenes and alkynes. 20.210.105benthamscience.com For instance, trifluoromethyl hypofluorite (CF₃OF) adds to ethylene (B1197577) to form the ether CF₃OCH₂CH₂F, behaving like a pseudohalogen. wikipedia.org The mechanism of this addition can be influenced by the substrate and reaction conditions, sometimes leading to a mixture of products indicative of both electrophilic and radical pathways. 20.210.105

The addition of hypofluorites to alkenes can proceed via a polar mechanism, particularly with reagents like trifluoromethyl hypochlorite (B82951) (CF₃OCl), which shows results consistent with electrophilic syn-addition. researchgate.net In contrast, the addition of CF₃OF often exhibits low stereoselectivity, suggesting a free-radical mechanism may be competing or dominant. researchgate.net The reaction with more complex alkenes can be stereoselective. For example, the addition of CF₃OF to 4,5-dichloro-2,2-difluoro-1,3-dioxole results in the anti-isomer as the major product, a notable outcome for a reaction that can have free-radical character. 20.210.105

With alkynes, the addition of electrophilic reagents like hypofluorites is generally more sluggish than with alkenes, a phenomenon attributed to the formation of a less stable vinyl cation intermediate. libretexts.org However, these reactions do occur, typically following Markovnikov's rule for regioselectivity and exhibiting anti-stereoselectivity. libretexts.org The initial step is often the formation of a reversible π-complex between the alkyne and the electrophile. libretexts.orgmsu.edu

The table below summarizes the products of the addition of trifluoromethyl this compound to various unsaturated systems.

Alkene/AlkyneReagentMajor Product(s)
EthyleneCF₃OFCF₃OCH₂CH₂F
1-Penten-4-yneBr₂4,5-dibromo-1-pentyne
2-ButyneBr₂(E)-2,3-dibromo-2-butene
Terminal AlkyneHXMarkovnikov addition product

This table illustrates the typical products from the addition reactions of hypofluorites and analogous halogenating agents to unsaturated systems. wikipedia.orglibretexts.org

Hypofluorites are effective reagents for the fluorination of aromatic and carbonyl compounds. benthamscience.comacs.org Acetyl this compound (CH₃COOF) is a particularly useful reagent for the electrophilic fluorination of activated aromatic compounds. benthamscience.comiaea.org It can be generated in situ and reacts with electron-rich arenes to provide monofluorinated products. benthamscience.comiaea.org For instance, the reaction of acetyl this compound with activated aromatic systems generally proceeds smoothly, while deactivated systems may require the use of organometallic intermediates, such as aryl-tin compounds, to achieve site-selective fluorination. iaea.org

The fluorination of carbonyl compounds often proceeds through their enol or enolate forms. mdpi.com Trifluoromethyl this compound has been used for the α-fluorination of ketones from their silyl (B83357) enol ethers. wikipedia.org Acetyl this compound has also been employed for the direct fluorination of lithium enolates. mdpi.com These reactions provide a valuable route to α-fluorocarbonyl compounds, which are important synthetic building blocks. mdpi.com

The reactivity of hypofluorites with aromatic compounds can be tuned by the reaction conditions. idexlab.com For example, with trifluoromethyl this compound, it is possible to selectively achieve either trifluoromethoxylation via a radical mechanism or fluorination via an electrophilic pathway by modifying the reaction parameters. idexlab.com

The following table presents examples of fluorination reactions of aromatic and carbonyl compounds with hypofluorites.

SubstrateReagentProduct
BenzeneCF₂ (OF)₂Fluorobenzene
Aniline DerivativesCF₂ (OF)₂Monofluorinated products
Aryl-tin derivativesCH₃COOFAryl fluorides
Silyl enol ethersCF₃OFα-fluoroketones

This table showcases the utility of hypofluorites in the fluorination of various organic substrates. wikipedia.orgresearchgate.net

Free Radical Reaction Pathways of Hypofluorites

In addition to their electrophilic character, hypofluorites are well-known to undergo reactions via free-radical pathways. 20.210.105 This dual reactivity makes them versatile but also necessitates careful control of reaction conditions to achieve desired outcomes. 20.210.105 The tendency towards radical reactions is particularly pronounced with certain hypofluorites and under specific conditions, such as thermal or photochemical initiation. 20.210.105egrassbcollege.ac.in

The foundation of the free-radical chemistry of hypofluorites is the homolytic cleavage of the relatively weak O-F bond. wikipedia.orglibretexts.org This bond dissociation is an endothermic process that requires energy, which can be supplied by heat or light. chemistrysteps.comallen.in The estimated bond dissociation energy for the O-F bond in trifluoromethyl this compound is approximately 43.5 kcal/mol (182 kJ/mol). wikipedia.org This homolysis generates an alkoxy radical (RO•) and a fluorine radical (F•). 20.210.105unacademy.com

The general process of homolytic cleavage can be represented as: RO-F → RO• + F• libretexts.org

This initiation step produces highly reactive radical species that can then participate in subsequent reactions. labxchange.orglibretexts.org

Once generated, the radicals from the homolytic cleavage of hypofluorites can add to unsaturated substrates like alkenes and alkynes. 20.210.105 This radical addition process often competes with the electrophilic addition pathway. 20.210.105 The regioselectivity of the radical addition is typically governed by the stability of the resulting carbon-centered radical intermediate. libretexts.org

For example, in the reaction of trifluoromethyl this compound with alkenes, the trifluoromethoxy radical (CF₃O•) can add to the double bond. 20.210.105 Kinetic studies of the gas-phase thermal reaction between CF₃OF and hexafluoropropene (B89477) have supported a radical addition mechanism. 20.210.105 The presence of radical intermediates in these reactions has been confirmed by techniques such as EPR and ENDOR spectroscopy. 20.210.105

A proposed mechanism for the reaction of hypofluorites with olefins involves the initial formation of a spin-paired radical couple in a solvent cage. This couple can then either react within the cage to form the addition product, or the radicals can diffuse out of the cage and initiate free-radical chain reactions. 20.210.105

Hypofluorites can participate in and initiate radical chain reactions. 20.210.105 A typical radical chain mechanism involves three stages: initiation, propagation, and termination. libretexts.org

Initiation: As discussed, this involves the homolytic cleavage of the O-F bond to generate radicals. libretexts.org

Propagation: In this stage, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. libretexts.org For instance, a fluorine atom can abstract a hydrogen from a substrate, or an alkoxy radical can add to an alkene. 20.210.105 The new radical can then react with another molecule of the this compound to regenerate the initial radical and form the product. 20.210.105

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. libretexts.org

An example of a radical chain process is the decomposition of higher perfluoroalkyl hypofluorites. The initially formed alkoxy radical can undergo C-C bond cleavage, creating a fluorocarbon radical. This radical then abstracts a fluorine atom from a starting this compound molecule, propagating the decomposition. 20.210.105 The presence of oxygen can inhibit these radical chain reactions, which is evidence for the involvement of radical intermediates. 20.210.105

The table below outlines the elementary steps in a radical chain reaction involving hypofluorites.

StageGeneral Reaction
InitiationRO-F → RO• + F•
PropagationR'H + F• → R'• + HF
R'• + RO-F → R'F + RO•
TerminationR'• + R'• → R'-R'
R'• + F• → R'F
RO• + R'• → R'OR

This table provides a generalized scheme for radical chain reactions initiated by hypofluorites. libretexts.org

Comparison of Polar vs. Radical Mechanisms in this compound Reactions

The reaction mechanisms of hypofluorites, particularly in their interactions with unsaturated systems like olefins and aromatic compounds, have been a subject of considerable scientific discussion, with evidence supporting both polar (ionic) and free-radical pathways. 20.210.105 The operative mechanism is often influenced by a combination of polar and steric factors, which can act in opposing directions, making the determination of the exact pathway complex. 20.210.105

Polar reactions involve heterolytic bond cleavage, where one atom retains both electrons from the bond, leading to the formation of charged intermediates (ions). quora.comlibretexts.org In the context of hypofluorites, a polar mechanism often implies an electrophilic attack, where the fluorine atom, perceived as having a positive polarization, is attracted to an electron-rich site on a substrate. 20.210.105idexlab.com Conversely, radical reactions proceed through homolytic cleavage, where the bonding electrons are split evenly between the two atoms, resulting in neutral species with unpaired electrons (free radicals). quora.comlibretexts.org The weakness of the oxygen-fluorine (O-F) bond in many hypofluorites, such as the 44.7 kcal/mol bond energy in trifluoromethyl this compound (CF₃OF), predisposes it to homolytic cleavage, favoring radical pathways. 20.210.105

A comparative study on the reaction of trifluoromethyl this compound (CF₃OF) and trifluoromethyl hypochlorite (CF₃OCl) with various alkenes suggested that CF₃OCl reactions were consistent with a polar mechanism, whereas CF₃OF reactions appeared to follow a homolytic or free-radical mechanism. 20.210.105 Further research into the reaction of CF₃OF with substituted styrenes proposed a more comprehensive scheme that accounts for the weak O-F bond and the low polarity of the molecule, reinforcing the likelihood of a free-radical process. 20.210.105 The hypothesis of a free-radical mechanism has been further strengthened by studies on the addition reactions of CF₃OF to chloro-fluoro olefins at low temperatures. 20.210.105

However, the debate is not entirely settled. In some cases, varying the reaction conditions can selectively favor one pathway over the other. For instance, in reactions with aromatic substrates, it is possible to selectively bind a trifluoromethoxy group via a radical mechanism or a fluorine atom through an electrophilic addition (polar) mechanism by adjusting these conditions. idexlab.com Additionally, studies involving the reaction of trifluoromethyl this compound with enol-acetates have presented evidence that excludes a free-radical mechanism, suggesting a polar pathway is at play. iupac.org

The following table summarizes the key characteristics of polar and radical reaction pathways.

FeaturePolar Reaction MechanismRadical Reaction Mechanism
Bond Cleavage Heterolytic (uneven electron distribution)Homolytic (even electron distribution)
Intermediates Ions (cations and anions)Free radicals (neutral, unpaired electrons)
Driving Force Interaction between nucleophilic (electron-rich) and electrophilic (electron-poor) sites. pressbooks.pubFormation and reaction of species with unpaired electrons. pressbooks.pub
Example in Hypofluorites Electrophilic addition of fluorine to a double bond. idexlab.comHomolytic cleavage of the O-F bond to form an alkoxy radical and a fluorine radical. 20.210.105

Oxidative Properties and Role of Hypofluorites as Oxidizing Agents

Hypofluorites are recognized as a class of powerful oxidizing agents. 20.210.105thieme-connect.de This strong oxidizing capability is a defining characteristic, contributing to both their synthetic utility and their high reactivity. lookchem.comontosight.ai Several this compound compounds, including trifluoroacetyl this compound, acetyl this compound, and lithium this compound, are noted for their oxidizing strength. lookchem.comontosight.aiwikipedia.org This property is so significant that trifluoromethyl this compound is considered a powerful oxidizing agent, and there is research into using hypofluorites as oxidizing agents in processes like fluorocarbon etching plasma. thieme-connect.degoogle.com

The fundamental reason for the potent oxidizing nature of these compounds lies in the unique electronic structure of the this compound group. Unlike other hypohalous acids (like hypochlorous acid), where the halogen atom has a +1 oxidation state, the oxygen atom in hypofluorous acid (HOF) and the corresponding this compound ion (OF⁻) has a formal oxidation state of 0. wikipedia.org This makes the oxygen atom, rather than the halogen, the primary oxidizing center. The reduction of hypofluorous acid involves the reduction of this oxygen atom, yielding fluoride (B91410) directly. wikipedia.org This is in contrast to other hypohalous acids where the halogen atom is reduced. wikipedia.org

This high oxidizing power is a key factor in the reactivity profile of hypofluorites. For instance, the tendency for organic hypofluorites to be potentially explosive is partly attributed to their high oxidizing power, alongside the low energy of the O-F bond. 20.210.105 In synthetic applications, this property is harnessed for various transformations. Acetyl this compound, for example, can activate relatively inactive polypyridine backbones by enabling an acetoxy moiety to attack the α position to the heteroatom. idexlab.com

Factors Influencing Reaction Viability and Decomposition Pathways

The viability of reactions involving hypofluorites and the stability of the compounds themselves are governed by several interconnected factors. The inherent reactivity of the O-F bond makes many hypofluorites thermally sensitive and prone to decomposition. 20.210.105

Key Factors Influencing Stability and Decomposition:

Molecular Structure: The structure of the this compound is paramount. Trifluoromethyl this compound (CF₃OF) is notably more thermally stable than higher perfluoroalkyl hypofluorites like CF₃CF₂CF₂OF. 20.210.105 The thermal decomposition of these higher analogues often proceeds via a free-radical chain reaction. This involves the homolytic cleavage of a C-C bond in the intermediate alkoxy radical, which propagates the decomposition. 20.210.105 In contrast, hypofluorites with the general formula R_fOCF₂OF exhibit greater stability because the energy of the C-O bond is higher than that of a C-C bond, making the homolytic β-scission of the alkoxy radical less favorable. 20.210.105

Bond Energy: The low dissociation energy of the oxygen-fluorine bond is a primary reason for the general instability and high reactivity of hypofluorites. 20.210.105 For methyl this compound (CH₃OF), quantum mechanical studies show that O-F bond scission is one of the main decomposition pathways, alongside the elimination of hydrogen fluoride (HF). researchgate.netresearchgate.net

Temperature: As with most chemical reactions, temperature is a critical factor. tutorchase.comconsensus.app Higher temperatures typically increase the rate of decomposition. hillbrothers.com Many reactions involving highly reactive hypofluorites are conducted at very low temperatures (e.g., -78°C or -105°C) to control the reaction rate and prevent decomposition. 20.210.105

Concentration: The concentration of the this compound can influence both the reaction pathway and stability. tutorchase.comhillbrothers.com In the addition of fluoroxydifluoromethyl trifluoromethyl peroxide (CF₃OOCF₂OF) to fluoro-olefins, the reaction can be directed toward a linear addition product at lower temperatures and a dioxolane product at higher temperatures, a difference attributed in part to the this compound concentration in the solution. 20.210.105

Presence of Catalysts and Initiators: Reactions between hypofluorites and many olefins are often self-initiated, even at low temperatures, with the this compound acting as both the initiator and a transfer agent. 20.210.105

Light (UV): Exposure to UV light can promote decomposition, a known factor in the instability of similar compounds like sodium hypochlorite which is often stored in opaque containers to minimize this effect. hillbrothers.comhillbrothers.com

The table below summarizes the primary factors that influence the stability and decomposition of hypofluorites.

FactorInfluence on this compound Stability and DecompositionResearch Finding/Example
Molecular Structure Stability varies significantly with structure. Perfluoroalkyl chain length affects thermal stability.Higher perfluoroalkyl hypofluorites are less thermally stable than CF₃OF. Hypofluorites of the type R_fOCF₂OF are more stable due to higher C-O bond energy. 20.210.105
O-F Bond Energy A weak O-F bond leads to high reactivity and potential instability.The O-F bond energy in CF₃OF is approximately 44.7 Kcal/mol, predisposing it to homolytic cleavage. 20.210.105
Temperature Higher temperatures accelerate decomposition rates.Many synthetic procedures require low temperatures (-78°C to -105°C) to control reactivity. 20.210.105
Concentration Can influence reaction pathways and product distribution.The formation of different products in the reaction of CF₃OOCF₂OF with fluoro-olefins is dependent on concentration and temperature. 20.210.105
Decomposition Products The primary decomposition pathways often involve radical chain reactions or elimination.For CH₃OF, the main decomposition products are H₂CO and HF, formed via O-F bond scission or direct HF elimination. researchgate.net For higher perfluoroalkyl hypofluorites, decomposition can generate by-products like COF₂. 20.210.105

Applications of Hypofluorite in Advanced Chemical Synthesis

Synthesis of Fluorinated Organic Molecules

The utility of hypofluorites in organic synthesis is particularly pronounced in the preparation of fluorinated organic molecules, which are of significant interest in pharmaceuticals, agrochemicals, and materials science. smolecule.com

Organic hypofluorites play a crucial role in industrial processes for the production of various fluoromonomers, which are precursors to advanced fluoropolymers. 20.210.105 These processes often involve the addition of different hypofluorites to fluorinated olefins. 20.210.105 A notable example is the synthesis of perfluoromethyl vinyl ether (CF₃OCF=CF₂), a valuable monomer, which can be produced in high yields (around 80%) through a multi-step process involving trifluoromethyl hypofluorite (CF₃OF). 20.210.105

The general strategy for the synthesis of fluorinated vinyl ethers often involves the reaction of a perfluoroalkyl this compound with a suitable olefin. 20.210.105 For instance, the addition of CF₃OF to alkenes has been a key reaction in the development of commercial processes for these monomers. 20.210.105 Similarly, other perfluoroalkyl hypofluorites, such as C₃F₇OF, are also utilized, although their lower thermal stability requires careful control of reaction conditions. 20.210.105

Another important class of fluoromonomers synthesized using this compound technology are 2,2-difluoro-1,3-dioxolanes and perfluorodioxoles. 20.210.105 The addition of bis(fluoroxy)difluoromethane (CF₂(OF)₂) to ethylenic compounds provides a direct, one-step synthesis of 2,2-difluoro-1,3-dioxolanes. 20.210.105

Table 1: Examples of Fluorovinylethers and Fluoromonomers Synthesized Using Hypofluorites

MonomerThis compound ReagentPrecursorApplication
Perfluoromethyl vinyl ether (PMVE)CF₃OFTetrafluoroethyleneProduction of high-performance fluoroelastomers
2,2,4-Trifluoro-5-trifluoromethoxy-1,3-dioxoleCF₃OF4,5-Dichloro-2,2-difluoro-1,3-dioxoleSynthesis of advanced fluoropolymers for electronics and optics
2,2-Difluoro-1,3-dioxolanesCF₂(OF)₂Various ethylenic compoundsBuilding blocks for specialty fluoropolymers

Hypofluorites are highly effective reagents for the introduction of fluorine atoms into complex organic molecules, a transformation that can significantly alter their biological activity and physical properties. smolecule.com Acetyl this compound (CH₃COOF) is a widely used electrophilic fluorinating agent for this purpose. smolecule.comorganic-chemistry.org It can be prepared by the reaction of elemental fluorine with sodium acetate. smolecule.com

This reagent has been successfully employed in the fluorination of a variety of complex structures, including steroids. For example, acetyl this compound can be used for the preparation of 2α-fluorocholestane. researchgate.net The introduction of fluorine into such intricate architectures is valuable in medicinal chemistry for enhancing metabolic stability and bioavailability of drug candidates. smolecule.com

The reactivity of acetyl this compound allows for the fluorination of aryl boronic acids, converting them into the corresponding aryl fluorides in good yields. organic-chemistry.org This method is particularly useful for introducing fluorine into aromatic rings, which is a common strategy in drug design. organic-chemistry.org

Achieving stereoselectivity and regioselectivity in fluorination reactions is a significant challenge in organic synthesis. This compound-based reagents have shown considerable promise in addressing this challenge. While highly oxidizing fluorinating agents like hypofluorites can be difficult to handle, their reactivity can be harnessed for selective transformations. acs.org

Acetyl this compound has demonstrated stereoselectivity in its reactions. For instance, its addition to D-glucal in water proceeds with high stereoselectivity, leading to the formation of 2-[¹⁸F]fluoro-2-deoxy-D-glucose. nih.gov This reaction highlights the ability of acetyl this compound to deliver a fluorine atom to a specific face of a molecule.

Regioselectivity is also a key feature of certain this compound reactions. In the fluorination of aryl boronic acids with acetyl this compound, the position of fluorination on the aromatic ring can be influenced by the electronic nature of the substituents. organic-chemistry.org Electron-donating groups tend to direct ipso-substitution, while electron-withdrawing groups can lead to a mixture of ortho- and ipso-substituted products. organic-chemistry.org This allows for a degree of control over the final product's structure. Furthermore, recent advancements have demonstrated highly regioselective fluorination of unactivated allenes using a metal-free I(I)/I(III) catalysis system with an HF source, providing access to valuable propargylic fluorides. nih.gov

Table 2: Examples of Stereoselective and Regioselective Fluorination with Hypofluorites

SubstrateThis compound ReagentKey FeatureProduct
D-Glucal[¹⁸F]Acetyl this compoundHigh stereoselectivity2-[¹⁸F]Fluoro-2-deoxy-D-glucose
Aryl boronic acidsAcetyl this compoundRegioselectivity (ipso- or ortho-substitution)Aryl fluorides
Unactivated allenesI(I)/I(III) catalysis with HF sourceHigh regioselectivityPropargylic fluorides

Applications in Inorganic Chemical Transformations

The high reactivity of hypofluorites also extends to inorganic chemistry, where they are utilized in various transformations. Perfluoroalkyl hypofluorites, for example, can react with partially fluorinated silver wool in a solid-gas reaction to form perfluoro bisalkyl peroxides. d-nb.inforesearchgate.net This provides a synthetic route to these peroxide compounds. d-nb.info

Cesium fluoroxysulfate (CsSO₄F) is another important inorganic this compound with diverse applications. acs.org It is a stable and easily handled fluorinating agent. acs.org Its reactions with organic substrates are highly dependent on the functional groups present and can lead to fluorofunctionalization, fluorosubstitution, or oxidation. acs.org In the context of inorganic transformations, the chemistry of hypofluorites with various inorganic compounds continues to be an area of active research.

Radiochemistry Applications (e.g., ¹¹C-labeled hypofluorites)

Hypofluorites play a crucial role in radiochemistry, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). The short half-life of PET isotopes like fluorine-18 (¹⁸F, t½ ≈ 110 min) necessitates rapid and efficient labeling methods. iaea.org

[¹⁸F]Acetyl this compound is a key reagent for introducing ¹⁸F into organic molecules. nih.goviaea.org It can be produced from [¹⁸F]fluorine gas and has been used to synthesize ¹⁸F-labeled aryl fluorides from aryl-tin precursors with good radiochemical yields. iaea.org A significant application is the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), a widely used PET tracer for imaging glucose metabolism. nih.gov The reaction of [¹⁸F]acetyl this compound with D-glucal provides a rapid and highly stereoselective route to [¹⁸F]FDG. nih.gov

The development of ¹⁸F-labeled this compound reagents has been instrumental in advancing PET imaging by enabling the synthesis of a wide range of radiotracers for studying biological processes and diagnosing diseases. organic-chemistry.org

Role as Precursors in the Synthesis of Related Fluorine-Containing Compounds (e.g., Peroxides)

Hypofluorites serve as valuable precursors for the synthesis of other fluorine-containing compounds, notably peroxides. A convenient synthesis of perfluoro bisalkyl peroxides (RFOORF) involves the reaction of perfluoroalkyl hypofluorites (RFOF) with partially fluorinated silver wool. d-nb.inforesearchgate.net This method has been used to prepare compounds such as [(F₃C)₃CO]₂ and [(C₂F₅)(F₃C)₂CO]₂. researchgate.net

The synthesis of the precursor hypofluorites themselves is a critical step. They can be prepared from the corresponding tertiary alcohols and elemental fluorine in the presence of cesium fluoride (B91410). d-nb.infonih.gov This two-step process, from alcohol to this compound and then to peroxide, provides a versatile route to these highly fluorinated peroxide compounds. d-nb.info The development of safe and practical methods for synthesizing reactive perfluorinated hypohalites is crucial for their use as precursors. fu-berlin.de

Future Directions and Emerging Research Avenues in Hypofluorite Chemistry

Development of Novel and Green Synthetic Routes for Hypofluorites

The development of safer, more efficient, and environmentally benign methods for the synthesis of hypofluorites is a paramount area of ongoing research. chemistryjournals.netijsetpub.comresearchgate.netrsc.org Traditional methods often rely on hazardous reagents like elemental fluorine, necessitating specialized equipment and stringent safety protocols. 20.210.105beilstein-journals.org The quest for greener alternatives is leading to innovations in several key areas:

Continuous Flow Chemistry: The use of microreactors and continuous flow systems offers significant advantages for handling highly reactive species like hypofluorites. ijsetpub.comresearchgate.net These systems allow for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety by minimizing the volume of hazardous materials at any given time. ijsetpub.comresearchgate.net The on-demand synthesis of reagents like trifluoromethyl hypofluorite (CF₃OF) in catalytic microreactors showcases the potential of this technology to circumvent the challenges associated with storage and handling. researchgate.net

Electrochemical Methods: Electrochemistry presents a sustainable and attractive alternative for generating hypofluorites. rsc.org By using electrons as the primary oxidant, electrochemical methods can reduce the reliance on harsh chemical oxidants, thereby minimizing waste generation. rsc.org This approach is being explored for the synthesis of various organic compounds and holds promise for the clean production of this compound reagents. rsc.org

Alternative Fluorine Sources: Research is underway to develop and utilize safer and more manageable fluorinating agents as precursors to hypofluorites. While reagents like Selectfluor® have become prominent in electrophilic fluorination, the direct synthesis of hypofluorites from less aggressive fluorine sources remains a significant goal. beilstein-journals.orgdovepress.com

The overarching aim of these efforts is to make this compound chemistry more accessible and sustainable, paving the way for its broader application in both academic and industrial settings. chemistryjournals.netresearchgate.net

Exploration of New this compound Species and Their Reactivity

The discovery and characterization of new this compound species are crucial for expanding the synthetic toolbox of fluorine chemistry. While trifluoromethyl this compound (CF₃OF) and acetyl this compound (CH₃COOF) have been extensively studied, there is a growing interest in designing and synthesizing novel hypofluorites with tailored reactivity and selectivity. 20.210.105researchgate.netontosight.ai

Recent research has focused on the synthesis of more complex and functionalized organic hypofluorites. 20.210.105researchgate.net For instance, the preparation of perfluoroalkyl hypofluorites, such as (CF₃)₃COF and (C₂F₅)(CF₃)₂COF, has been reported, offering new reagents with distinct properties. researchgate.net The synthesis of difunctional hypofluorites like CF₂(OF)₂ has also been achieved, opening up possibilities for new polymerization and material science applications. 20.210.105

The reactivity of these new species is a key area of investigation. For example, methyl this compound (CH₃OF), once considered a hypothetical molecule, has been successfully synthesized and its reactions with various fluoroolefins have been studied. researchgate.net Its unique polarization (MeOδ+Fδ-) leads to good regioselectivity in addition reactions. researchgate.net The exploration of acyl hypofluorites beyond acetyl this compound, such as trifluoroacetyl this compound, has also been a subject of research. acs.orgacs.org

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms of hypofluorites is essential for predicting and controlling their reactivity. The debate between free-radical and electrophilic pathways in reactions with olefins and aromatic compounds has been a long-standing topic of discussion. 20.210.105 Modern research is employing a combination of advanced experimental techniques and computational modeling to unravel these mechanistic intricacies.

Experimental Approaches:

Transient Absorption Spectroscopy: Techniques like nanosecond-scale transient absorption spectroscopy are being used to directly observe and characterize reactive intermediates, providing direct evidence for proposed reaction pathways. beilstein-journals.org

Kinetic Studies: Detailed kinetic studies help in understanding the factors that influence reaction rates and selectivity, offering insights into the transition states of this compound reactions.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are powerful tools for modeling reaction pathways, calculating activation energies, and predicting the structures of intermediates and transition states. beilstein-journals.org For instance, theoretical studies have been used to determine the stability and fragmentation energies of methyl this compound. aip.org

Ab Initio Molecular Orbital Theory: High-level computational methods like the Gaussian-2 (G2) theoretical procedure provide accurate calculations of molecular energies, aiding in the understanding of bond strengths and reaction thermodynamics. aip.org

The synergy between experimental and computational approaches is proving to be invaluable in resolving mechanistic ambiguities. For example, in the palladium-catalyzed fluorination involving a Pd(IV)-F intermediate, mechanistic investigations suggest a process involving single electron transfer (SET) steps, providing a framework for the development of new electrophilic fluorination reagents. nih.gov

Expansion of this compound Applications in Complex Chemical Synthesis

The unique reactivity of hypofluorites makes them powerful reagents for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. researchgate.netontosight.ai The introduction of fluorine atoms or fluorinated groups can significantly alter the biological activity, metabolic stability, and physicochemical properties of organic compounds. beilstein-journals.orgresearchgate.net

Future research will likely focus on:

Late-Stage Fluorination: Developing methods for introducing fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecular scaffolds. The high reactivity of hypofluorites can be harnessed for such transformations.

Asymmetric Fluorination: The development of catalytic enantioselective reactions using hypofluorites is a significant challenge and a major goal. This would provide access to chiral fluorinated molecules, which are of great importance in medicinal chemistry.

Synthesis of Fluorinated Monomers: this compound chemistry has already found industrial application in the production of fluoromonomers for advanced polymers. 20.210.105 Further development in this area could lead to new materials with unique properties for applications in electronics, optics, and aeronautics. 20.210.105 For example, the addition of hypofluorites to fluoro-olefins is a key step in the synthesis of various fluorovinyl ethers and dioxolanes. 20.210.105

Radiolabeling for PET: Acetyl this compound has been investigated for its use in positron emission tomography (PET) applications, specifically for the introduction of the ¹⁸F isotope. nih.govorganic-chemistry.org Further research in this area could lead to the development of new radiotracers for medical imaging.

The ability of acetyl this compound to fluorinate a wide range of functional groups, including those in steroids and other biologically active compounds, highlights its potential in complex synthesis. ontosight.ai

Understanding this compound Interactions in Specific Chemical Environments

The reactivity of hypofluorites can be significantly influenced by the surrounding chemical environment, including the solvent, additives, and the presence of other functional groups. Understanding these interactions is crucial for optimizing reaction conditions and achieving desired outcomes.

Solvent Effects: The choice of solvent can dramatically affect the course of a this compound reaction. For instance, the synthesis of tert-butyl this compound is carried out at low temperatures in solvents like propionitrile (B127096) or acetonitrile. idexlab.com

pH Dependence: In aqueous environments, the speciation and reactivity of inorganic hypochlorites are highly pH-dependent. mdpi.com While organic hypofluorites are generally not used in aqueous media due to their high reactivity, understanding their behavior in the presence of protic sources is important.

Interactions with Lewis Acids and Bases: The interaction of hypofluorites with Lewis acids or bases can modulate their reactivity. For example, the use of cesium fluoride (B91410) as a catalyst is crucial in the synthesis of some organic hypofluorites. 20.210.105

Interactions in Biological Systems: While not a primary focus due to their high reactivity, understanding the potential interactions of hypofluorites or their byproducts in biological environments is an area of nascent interest, particularly in the context of toxicology and the development of new therapeutic agents. The study of how reactive chlorine species like hypochlorite (B82951) interact with biological molecules provides a parallel for potential future investigations into the biological interactions of highly reactive fluorine species. mdpi.com

By systematically studying these environmental factors, researchers can gain better control over this compound reactions, leading to more efficient and selective synthetic methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.